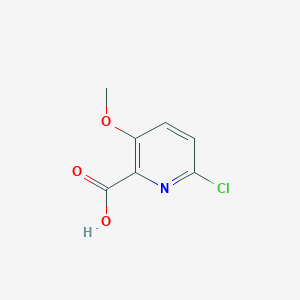

6-Chloro-3-methoxypicolinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound with the formula C₅H₄N(CO₂H). wikipedia.org It is a derivative of pyridine with a carboxylic acid substituent at the 2-position and is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl group at the 3- and 4-positions, respectively. wikipedia.org Picolinic acid and its derivatives are fundamental components of pyridine carboxylic acid chemistry, a broad class of compounds that are integral to various chemical and biological processes.

In solution, picolinic acid often exists as a zwitterion. nih.gov Its chemical reactivity is characterized by the interplay between the acidic carboxylic group and the basic nitrogen atom of the pyridine ring. This structure allows picolinic acid to act as a bidentate chelating agent for a variety of metal ions, including chromium, zinc, manganese, copper, and iron. nih.govchemicalbook.com This chelating ability is a key aspect of its biological and chemical applications. nih.govchemicalbook.com The synthesis of picolinic acid can be achieved through methods such as the oxidation of 2-picoline. wikipedia.org

Significance of Halogenated and Alkoxylated Pyridine Derivatives

The introduction of halogen and alkoxy substituents onto the pyridine ring significantly modifies the electronic properties and reactivity of the parent molecule. Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The carbon-halogen bond provides a reactive site for a variety of transformations, enabling the regiocontrolled synthesis of complex derivatives. nih.gov However, the electron-deficient nature of the pyridine ring can make direct halogenation challenging, often requiring harsh reaction conditions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENXVMQPFFDNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 3 Methoxypicolinic Acid and Its Analogues

Established Synthetic Pathways

Ring Functionalization Approaches

The functionalization of the pyridine (B92270) ring is a fundamental strategy for synthesizing substituted picolinic acids. This often involves electrophilic aromatic substitution (EAS) reactions. However, the electron-deficient nature of the pyridine ring makes these reactions challenging, often requiring harsh conditions. nih.govyoutube.com For instance, direct halogenation of pyridines can be difficult and may necessitate high temperatures or the use of strong acids. nih.govyoutube.com The position of substitution is influenced by the electronic properties of existing substituents on the ring. youtube.com

One common approach involves the nitration of a pyridine derivative, followed by reduction and subsequent diazotization to introduce other functional groups. For example, the nitration of 2,6-dichloropyridine (B45657) can be a key step in producing precursors for further functionalization. google.com

Derivatization of Precursor Pyridine Nitriles via Hydrolysis

A widely utilized method for preparing carboxylic acids, including picolinic acid derivatives, is the hydrolysis of the corresponding nitriles. lumenlearning.comlibretexts.org This reaction can be catalyzed by either acid or base. lumenlearning.comlibretexts.org The process typically involves heating the nitrile with an aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide). libretexts.org

The general pathway for nitrile hydrolysis proceeds in two stages: first, the formation of an amide, followed by the hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.org This method is advantageous as nitriles can often be prepared from corresponding alkyl halides, providing a route to extend a carbon chain. lumenlearning.com For instance, the commercial production of picolinic acid often involves the ammoxidation of 2-picoline to form the nitrile, which is then hydrolyzed. wikipedia.org

Enzymatic hydrolysis of nitriles using nitrilases or a combination of nitrile hydratase and amidase presents a milder, more selective alternative to chemical methods. researchgate.net This biocatalytic approach is particularly useful for synthesizing complex molecules under gentle conditions. researchgate.net

Alkoxylation and Halogenation Strategies

The introduction of alkoxy and halogen substituents onto the pyridine ring is crucial for synthesizing compounds like 6-chloro-3-methoxypicolinic acid. Halogenation of pyridines can be achieved through various methods, including using phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.govnih.gov This technique allows for the halogenation of a broad range of unactivated pyridines. nih.govnih.gov

Alkoxylation can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group (often a halogen) is displaced by an alkoxide. For example, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be synthesized by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860) in methanol. google.com

The following table summarizes some established methods for the synthesis of picolinic acid derivatives:

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| 2-Picoline | 1. Ammoxidation (O₂, NH₃) 2. Hydrolysis (H₂O) | Picolinic acid | Oxidation and Hydrolysis |

| 2,6-Dichloropyridine | 1. Nitration (H₂SO₄, HNO₃) 2. Ammonolysis (aq. NH₃, MeOH) 3. Methoxylation (NaOMe, MeOH) | 2-Amino-6-methoxy-3-nitropyridine | Nitration, Ammonolysis, Alkoxylation |

| Pyridine | Phosphine reagent, Halide nucleophile | Halopyridine | Halogenation |

| Nitrile | Acid or Base Hydrolysis | Carboxylic acid | Hydrolysis |

Novel and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. rasayanjournal.co.inresearchgate.net

Alternative Starting Materials and Reaction Conditions

The exploration of alternative starting materials is a key aspect of green chemistry. For instance, research is underway to develop biocatalytic routes to substituted pyridines from biomass-derived feedstocks like lignin. ukri.org This approach aims to replace traditional petroleum-based starting materials with renewable resources. ukri.orgrsc.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov One-pot, multi-component reactions are also gaining prominence as they streamline synthetic processes by combining multiple steps into a single operation, thereby reducing solvent usage and waste generation. rasayanjournal.co.innih.gov

Catalytic Synthesis Routes

The development of novel catalysts is at the forefront of modern synthetic chemistry. Catalytic routes offer the potential for higher efficiency, selectivity, and sustainability. For example, catalysts composed of an active component like vanadium pentoxide (V₂O₅) on a silicon carbide (SiC) carrier have been developed for the selective oxidation of picoline to picolinic acid. google.com These catalysts are designed to be environmentally friendly and offer high product selectivity. google.com

Metal-organic frameworks (MOFs) are also being investigated as catalysts for the synthesis of picolinate (B1231196) and picolinic acid derivatives. researchgate.netrsc.org For instance, a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been used as a heterogeneous catalyst in a multi-component reaction to produce picolinates at ambient temperature. rsc.org The use of such heterogeneous catalysts simplifies product separation and allows for catalyst recycling, further enhancing the sustainability of the process. researchgate.net

The table below highlights some novel and green approaches to pyridine derivative synthesis:

| Approach | Key Features | Example |

| Microwave-assisted Synthesis | Shorter reaction times, improved yields | One-pot, four-component reaction to synthesize novel pyridines. nih.gov |

| Biomass-derived Feedstocks | Use of renewable starting materials | Conversion of lignin-derived guaiacols to 3-alkylsubstituted pyridines. ukri.org |

| Heterogeneous Catalysis | Easy catalyst separation and recycling | Use of a V₂O₅/SiC catalyst for the selective oxidation of picoline. google.com |

| Metal-Organic Frameworks (MOFs) | High efficiency and stability | Synthesis of picolinates using a UiO-66(Zr)-based MOF catalyst. researchgate.netrsc.org |

Regioselective Synthesis Strategies

Regioselective synthesis refers to any chemical reaction that favors the formation of one constitutional isomer over another. In the context of this compound and its analogues, this involves controlling the position of the chloro, methoxy (B1213986), and carboxylic acid groups on the pyridine ring. Several key strategies are employed to achieve this control, including the oxidation of pre-functionalized picolines, nucleophilic aromatic substitution on activated halopyridines, and directed metalation followed by functionalization.

One of the most direct methods for synthesizing picolinic acids is the selective oxidation of a methyl group at the C2 position of the pyridine ring. This strategy is highly regioselective because the oxidation specifically targets the alkyl group, leaving other substituents on the ring intact. A key advantage of this method is that the complex substitution pattern can be established on a picoline precursor, which is often more accessible than the corresponding picolinic acid.

A patented process illustrates this strategy for a structurally similar compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid. google.com The synthesis starts with 6-chloro-3-fluoro-2-methylpyridine, which is oxidized to the desired carboxylic acid. google.com This approach ensures that the carboxylic acid group is formed exclusively at the C2 position.

Table 1: Regioselective Oxidation of a Substituted 2-Methylpyridine Data sourced from patent CN104003934A google.com

| Starting Material | Oxidant | Solvent | Catalyst | Product |

| 6-Chloro-3-fluoro-2-methylpyridine | Potassium dichromate | Dilute sulfuric acid | Sodium tungstate | 6-Chloro-3-fluoro-2-pyridinecarboxylic acid |

Another powerful strategy for achieving regioselectivity is through nucleophilic aromatic substitution (SNAr) on a pyridine ring that already contains one or more leaving groups, such as halogens. The positions of these leaving groups and the reaction conditions determine which one is preferentially replaced by a nucleophile. The pyridine ring's electron-deficient nature facilitates nucleophilic attack, especially at the C2, C4, and C6 positions.

For example, the synthesis of picolinic acid analogues often involves the selective replacement of a chlorine atom at the C6 position. In a multi-step synthesis of certain 6-(1-pyrazolyl)-2-picolinic acid derivatives, the process begins with picloram, where the chlorine atom at the C6 position is selectively replaced by hydrazine (B178648) hydrate. nih.gov This reaction is regioselective, targeting the C6 position, which is activated for nucleophilic attack. Subsequent reactions then build the final pyrazole (B372694) ring structure. nih.gov The general principle of SNAr allows for the introduction of a wide variety of substituents by choosing the appropriate nucleophile. sci-hub.se

Table 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) Examples

| Substrate | Nucleophile | Product | Reference |

| Picloram (4-amino-3,5,6-trichloropicolinic acid) | Hydrazine hydrate | 4-amino-3,5-dichloro-6-hydrazinylpicolinic acid | nih.gov |

| 2-Iodopyridine | Sodium phenoxide (PhONa) | 2-Phenoxypyridine | sci-hub.se |

| 3-Chloropyridine (B48278) | LDA / Ethyl iodide | 3-Chloro-4-ethylpyridine | youtube.com |

Directed ortho-metalation (DoM) is a versatile technique for the regioselective functionalization of aromatic rings. In this approach, a directing group on the ring coordinates to an organolithium reagent, such as lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho position. This generates a highly reactive organometallic intermediate that can then be quenched with an electrophile to introduce a new substituent with high precision.

For pyridine derivatives, functional groups like methoxy, amides, or even halogens can act as directing groups. For instance, treating 3-chloropyridine with LDA followed by quenching with ethyl iodide results in the exclusive formation of 3-chloro-4-ethylpyridine, demonstrating that metalation occurs specifically at the C4 position, ortho to the chloro directing group. youtube.com This principle can be extended to synthesize analogues of this compound by choosing appropriate directing groups and a sequence of electrophilic quenching steps (e.g., with a source of chlorine or carbon dioxide for carboxylation).

Table 3: Examples of Directed ortho-Metalation (DoM) of Pyridines Data sourced from J. Org. Chem. 2018, 83, 10933-10940 youtube.com

| Substrate | Reagent 1 | Reagent 2 (Electrophile) | Product |

| 3-Chloropyridine | LDA | Ethyl iodide | 3-Chloro-4-ethylpyridine |

| N,N-Diethylnicotinamide | s-BuLi/TMEDA | (various) | 4-Substituted-N,N-diethylnicotinamide |

Chemical Transformations and Reactivity of 6 Chloro 3 Methoxypicolinic Acid

Chemical Transformations and Reactivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgfishersci.ie This methodology is highly relevant for the functionalization of 6-chloro-3-methoxypicolinic acid, where the chlorine atom at the C6 position of the pyridine (B92270) ring serves as the leaving group for coupling with various aryl- or vinyl-boronic acids and their esters. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the general low toxicity of the boron-based reagents. fishersci.ielookchem.com

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound derivative, forming a Pd(II) complex. libretexts.orgyoutube.com

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. youtube.comyoutube.com

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com

Research on structurally similar halopyridines and other haloheterocycles provides insight into the expected reactivity and optimal conditions. For instance, studies on 6-halopurines demonstrate that palladium-catalyzed coupling with arylboronic acids proceeds in good to excellent yields. lookchem.comstudfile.net The choice of reaction conditions, particularly the solvent and base, can be critical. Anhydrous conditions, for example using toluene (B28343) as a solvent with potassium carbonate as the base, are often superior for electron-rich arylboronic acids. lookchem.com Conversely, for electron-poor arylboronic acids or alkenylboronic acids, aqueous solvent systems like DME/water often provide better results. lookchem.comstudfile.net

A scalable protocol for a Suzuki-Miyaura coupling in water using the surfactant TPGS-750-M has been reported for the synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine, highlighting the potential for green chemistry approaches. researchgate.net The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl, which indicates that coupling of chloro-substituted pyridines like this compound may require more active catalyst systems or harsher conditions compared to their bromo or iodo counterparts. fishersci.ie Modern palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have been developed to efficiently activate aryl chlorides. nih.govnih.gov

The regioselectivity of Suzuki-Miyaura reactions is a key consideration in molecules with multiple halides. In studies on 2,6-dihalopurines, coupling occurs preferentially at the C6 position. researchgate.net For 9-benzyl-2,6-dichloropurine, reaction with one equivalent of phenylboronic acid selectively yields the 6-phenyl product. studfile.net This suggests that for substrates like this compound, the C6 position is sufficiently activated for selective cross-coupling.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Halo-Heterocycles

| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 95% | lookchem.com |

| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Water | 88% | researchgate.net |

| 4-Chloroanisole | Potassium phthalimidomethyltrifluoroborate | PdCl₂(MeCN)₂ / SPhos | K₂CO₃ | Toluene/Water | 56% | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | - | nih.gov |

Beyond the Suzuki-Miyaura reaction, the C6-chloro group of this compound is a handle for various other cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually CuI) and a mild amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and retains the stereochemistry of the starting materials. wikipedia.orglibretexts.org For a substrate like this compound, a Sonogashira coupling would introduce an alkyne substituent at the C6 position, a valuable intermediate for further synthetic transformations. While copper-free variants exist, the classic Pd/Cu system is widely used. organic-chemistry.org

C-N Cross-Coupling (Buchwald-Hartwig Amination and Ullmann Condensation): The formation of a C-N bond at the C6 position can be achieved through methods like the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig reaction uses a palladium catalyst with specialized phosphine ligands to couple aryl halides with primary or secondary amines under basic conditions. nih.gov This has become a predominant method for synthesizing arylamines. nih.govorganic-chemistry.org

The older Ullmann condensation typically involves the coupling of an aryl halide with an amine, alcohol, or thiol using a stoichiometric amount of copper at high temperatures. nih.gov Modern variations have rendered this reaction catalytic, using lower copper loadings and the addition of ligands. A CuCl-catalyzed Ullmann-type C-N cross-coupling has been successfully developed for reacting carbazoles with 2-bromopyridine (B144113) derivatives, demonstrating its utility for heteroaromatic systems. nih.gov More recently, iron-catalyzed intermolecular C-N cross-coupling reactions of boronic acids with nitroarenes or organic azides have also been developed, offering a transition-metal-free alternative. organic-chemistry.orguva.nl

The 3-methoxy group of this compound can be converted to a hydroxyl group through demethylation. This transformation is crucial for accessing the corresponding 3-hydroxypicolinic acid derivative, which may be a key intermediate or a target molecule itself. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, though it often requires harsh conditions due to the stability of the ether linkage. chem-station.com

Several reagents are commonly employed for this purpose:

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. chem-station.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating a nucleophilic attack on the methyl group by a bromide ion. chem-station.com The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane. chem-station.com

Pyridinium (B92312) Hydrochloride: Heating an aryl methyl ether with molten pyridinium hydrochloride (melting point ~144 °C) to temperatures of 180-210 °C is a classic, solvent-free method for demethylation. wikipedia.orgmdma.ch This procedure has been successfully scaled to the multikilogram level for the demethylation of 4-methoxyphenylbutyric acid, demonstrating its industrial viability. mdma.chresearchgate.net

Thiolates: Strong nucleophiles like sodium ethanethiolate (EtSNa) or other alkyl thiolates can cleave aryl methyl ethers, often under reflux in a polar aprotic solvent like DMF. chem-station.comwikipedia.org An advantage of this method is that it avoids strongly acidic conditions. Odorless long-chain thiols, such as 1-dodecanethiol, in high-boiling solvents like N-methyl-2-pyrrolidone (NMP) have been developed as more practical alternatives. chem-station.com

Lewis Acids: Other Lewis acids, such as aluminum chloride (AlCl₃), can also promote demethylation, sometimes with regioselectivity in polymethoxylated systems. google.comgoogle.com

A study on the demethylation of various methoxypyridine derivatives highlighted the utility of L-selectride for achieving chemoselective demethylation. elsevierpure.com In another report, the demethylation of p-methoxyphenyl groups on heteroaryl compounds was successfully achieved using either BBr₃ or HBr in acetic acid. researchgate.net The BBr₃ method was faster (2 hours) but more expensive and difficult to handle, while the HBr method required a much longer reaction time (30 hours) but was more practical. researchgate.net

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT | Highly effective, general, requires low temperatures. | chem-station.com |

| Pyridinium Hydrochloride (Pyr·HCl) | Neat (molten), 180-210 °C | Classic method, scalable, harsh conditions. | wikipedia.orgmdma.ch |

| Alkyl Thiols (e.g., EtSH, Dodecanethiol) | NMP or DMSO, ~130 °C or DMF, reflux | Avoids strong acids, can have odor issues. | chem-station.com |

| 47% Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid, ~130 °C | Brønsted acid method, simple mechanism. | chem-station.com |

| L-Selectride | THF, reflux | Reported for chemoselective demethylation of methoxypyridines. | elsevierpure.com |

Advanced Spectroscopic and Structural Characterization Techniques for 6 Chloro 3 Methoxypicolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-Chloro-3-methoxypicolinic acid in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons are observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton within the molecule. For instance, the protons on the pyridine (B92270) ring will exhibit characteristic shifts and coupling patterns based on their position relative to the chloro, methoxy, and carboxylic acid substituents.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom, including the carbons of the pyridine ring, the methoxy group, and the carboxylic acid group. The chemical shifts of these carbon signals are indicative of their hybridization and the electronic effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0-8.0 | Doublet | Aromatic CH |

| ¹H | 7.0-8.0 | Doublet | Aromatic CH |

| ¹H | 3.9 | Singlet | Methoxy (OCH₃) |

| ¹³C | 165-175 | Singlet | Carboxylic Acid (COOH) |

| ¹³C | 150-160 | Singlet | Aromatic C-O |

| ¹³C | 140-150 | Singlet | Aromatic C-Cl |

| ¹³C | 120-140 | Singlet | Aromatic C-COOH |

| ¹³C | 110-125 | Singlet | Aromatic CH |

| ¹³C | 110-125 | Singlet | Aromatic CH |

| ¹³C | 55-65 | Singlet | Methoxy (OCH₃) |

Note: The exact chemical shifts can vary depending on the solvent and concentration used. This table presents a generalized prediction.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HRMS-ESI, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of the compound. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com This technique is invaluable for analyzing the purity of this compound and for studying its fragmentation patterns. Under specific MS conditions, the parent molecule will fragment in a predictable manner, and the analysis of these fragments can provide further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 188.01090 |

| [M+Na]⁺ | 209.99284 |

| [M-H]⁻ | 185.99634 |

M represents the this compound molecule. The m/z values are for the most abundant isotopes. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The crystal structure reveals how individual molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonding and van der Waals forces. researchgate.net The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it is expected to form strong hydrogen bonds, potentially leading to the formation of dimers or extended networks. mdpi.com The chlorine atom can also participate in halogen bonding, further influencing the crystal packing. researchgate.net

Conformational Analysis in the Solid State

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. This includes the orientation of the methoxy group and the carboxylic acid group relative to the pyridine ring. This information is crucial for understanding the molecule's shape and how it interacts with its environment.

Vibrational Spectroscopy for Functional Group Identification (e.g., IR Spectrum)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in this compound. pressbooks.pub The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. iosrjournals.org

Key characteristic absorption bands for this compound include:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. researchgate.net

A strong C=O stretching band for the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹. pressbooks.pub

C-O stretching bands for the ether and carboxylic acid groups.

C-Cl stretching vibrations.

Aromatic C-H and C=C stretching vibrations. nih.gov

The region below 1400 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. pressbooks.pub

Table 3: General IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Ether | C-O stretch | 1000-1300 |

| Chloroalkane | C-Cl stretch | 600-800 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. bldpharm.com A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). A detector, often a UV-Vis spectrophotometer, is used to monitor the eluting components, producing a chromatogram. The purity of the this compound can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives of the acid. In GC, the sample is vaporized and separated in a gaseous mobile phase. The choice between HPLC and GC depends on the volatility and thermal stability of the compound being analyzed.

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water with formic acid | UV-Vis (e.g., at 254 nm) |

| GC | Polysiloxane-based capillary column | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Computational Chemistry and Theoretical Studies of 6 Chloro 3 Methoxypicolinic Acid

Quantum Chemical Calculations of Electronic Structure

From the optimized structure, a wealth of information about its electronic properties can be derived. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov The molecular electrostatic potential (MESP) surface would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. nih.govnih.gov For instance, the oxygen atoms of the carboxyl and methoxy (B1213986) groups, and the nitrogen atom of the pyridine (B92270) ring, are expected to be regions of negative potential, while the hydrogen atoms are regions of positive potential.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of 6-chloro-3-methoxypicolinic acid over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. nih.gov For complex systems, MD simulations can provide insights into the stability of a molecule's conformation. nih.gov

A key aspect of the conformational analysis of this compound would be the rotational barrier around the single bond connecting the carboxylic acid group to the pyridine ring. The orientation of the methoxy group relative to the ring is another point of conformational interest. MD simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. The simulations can also provide information about the molecule's flexibility, which is an important factor in its biological activity.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the electronic properties derived from quantum chemical calculations, such as the HOMO and LUMO energies and the MESP, researchers can predict the most likely sites for chemical reactions. nih.gov

For example, the regions of negative electrostatic potential on the oxygen and nitrogen atoms would be susceptible to electrophilic attack, while regions of positive potential would be targets for nucleophiles. The calculated atomic charges can further refine these predictions. Reactivity indices, such as Fukui functions, can be calculated to provide a quantitative measure of the reactivity at different atomic sites. While specific mechanistic studies on this compound are not available in the provided search results, computational chemistry could be used to model reaction pathways, calculate activation energies, and determine the structures of transition states for various potential reactions, such as esterification of the carboxylic acid or nucleophilic substitution at the chloro-substituted carbon.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. scirp.org This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.gov The analysis generates a three-dimensional Hirshfeld surface colored to indicate different types of interactions and their relative strengths, as well as two-dimensional "fingerprint plots" that summarize these interactions. scirp.orgscirp.org

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal a variety of intermolecular interactions contributing to the stability of its crystal structure. These would include:

H···H interactions: These are typically the most abundant contacts and represent van der Waals forces. nih.gov

O···H/H···O interactions: These would signify the presence of hydrogen bonds, likely involving the carboxylic acid group and potentially the methoxy group and the pyridine nitrogen. nih.gov

C···H/H···C interactions: These weaker interactions would also be present. nih.gov

π-stacking interactions: The aromatic pyridine ring could engage in π-stacking interactions with neighboring rings. nih.gov

The relative contributions of these different interactions can be quantified from the fingerprint plots, providing a detailed picture of the forces that govern the molecule's solid-state structure. nih.gov

Predicted Spectroscopic Properties (e.g., Predicted Collision Cross Section)

Computational methods can predict various spectroscopic properties of molecules, which can aid in their experimental identification and characterization. One such property is the collision cross-section (CCS), which is a measure of the effective area of an ion in the gas phase. This property is particularly relevant for ion mobility-mass spectrometry.

For this compound, predicted CCS values have been calculated for various adducts of the molecule. These predictions are valuable for identifying the compound in complex mixtures using analytical techniques that couple liquid chromatography with ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.01090 | 131.6 |

| [M+Na]⁺ | 209.99284 | 142.0 |

| [M-H]⁻ | 185.99634 | 133.3 |

| [M+NH₄]⁺ | 205.03744 | 150.6 |

| [M+K]⁺ | 225.96678 | 139.2 |

| [M+H-H₂O]⁺ | 170.00088 | 126.7 |

| [M+HCOO]⁻ | 232.00182 | 149.4 |

| [M+CH₃COO]⁻ | 246.01747 | 177.5 |

| [M+Na-2H]⁻ | 207.97829 | 137.6 |

| [M]⁺ | 187.00307 | 135.2 |

| [M]⁻ | 187.00417 | 135.2 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from PubChemLite. uni.lu

Applications in Contemporary Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of organic synthesis, forming the core of many natural and synthetic products with significant pharmacological properties. sigmaaldrich.com 6-Chloro-3-methoxypicolinic acid serves as an exemplary heterocyclic building block, providing a pre-functionalized pyridine (B92270) scaffold for chemists to elaborate upon. sigmaaldrich.com

The reactivity of this compound allows for its incorporation into larger, more intricate heterocyclic systems. For instance, the carboxylic acid at the 2-position can be readily converted into amides or esters, which can then participate in intramolecular cyclization reactions to form fused bicyclic or polycyclic systems. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles, thereby creating new heterocyclic rings fused or appended to the pyridine core. The strategic placement of the methoxy (B1213986) and chloro groups also influences the electronic properties of the pyridine ring, guiding the regioselectivity of further synthetic transformations. The use of pre-functionalized building blocks like 3-formylchromones to create diverse heterocyclic systems through reactions with bifunctional nucleophiles illustrates a similar synthetic strategy. eurjchem.com

Precursor in the Synthesis of Biologically Active Molecules

The vast majority of newly developed drugs contain one or more heterocyclic rings, highlighting the importance of these structures in medicinal chemistry. mdpi.com Substituted pyridine carboxylic acids, in particular, are crucial precursors for molecules with a wide spectrum of biological activities. mdpi.com While specific research on this compound's direct conversion to a marketed drug is not prominently detailed, the utility of closely related analogs is well-documented, establishing a strong precedent for its potential in this area.

For example, a similar compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, is reported as a key starting material in the synthesis of drugs targeting receptors like the GABA-A receptor, GPR120 receptor, and the serotonin (B10506) 5-HT2c receptor. google.com This demonstrates that the 6-chloro-picolinic acid framework is a validated scaffold for developing potent and selective biologically active molecules. The synthesis of such molecules often involves multicomponent reactions or sequential modifications where the initial heterocyclic building block dictates the core structure and subsequent biological function. mdpi.comnih.gov The development of aspergillides A and B from biomass-derived platform chemicals further showcases the principle of constructing complex, biologically active compounds from simpler, functionalized starting materials. rsc.org

Role in Ligand Design for Metal Ion Complexation

This compound possesses three potential donor atoms capable of coordinating with a metal center:

The nitrogen atom of the pyridine ring.

The oxygen atom of the deprotonated carboxylate group.

The oxygen atom of the methoxy group.

The simultaneous coordination of the pyridine nitrogen and the carboxylate oxygen to a metal ion would form a stable five-membered chelate ring, a highly favorable arrangement in coordination chemistry. nih.gov The methoxy group's oxygen could also participate in coordination, potentially leading to a tridentate binding mode, although this is generally a weaker interaction. The Hard and Soft Acids and Bases (HSAB) principle suggests that the hard oxygen and borderline nitrogen donors would favor complexation with hard or borderline metal ions such as Fe(III), Al(III), or Cu(II). nih.gov Studies on the similar 2-hydroxy-6-methylpyridine-3-carboxylic acid have confirmed its utility in the detection and determination of iron (III) and have established the stability order of its complexes with several bivalent transition metals. nih.gov This underscores the inherent capacity of the picolinic acid scaffold to form stable metal complexes.

Intermediate in Pyridine Derivative Synthesis

Beyond its role as a building block for fused systems, this compound is a valuable intermediate for the synthesis of a variety of other substituted pyridine derivatives. Each functional group on the molecule can be selectively transformed to yield a new product.

At the Carboxylic Acid Group: Standard transformations can convert the carboxylic acid into esters, amides, acid chlorides, or hydrazides, introducing new functional handles for further reactions.

At the Chloro Position: The chlorine atom can be replaced via nucleophilic aromatic substitution reactions. This allows for the introduction of amines (to form aminopyridines), alkoxides (to form alkoxy-pyridines), or thiols (to form thiopyridines). It can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to form C-C or C-N bonds, significantly increasing molecular complexity.

At the Methoxy Group: The methoxy group can potentially be cleaved under harsh acidic conditions (e.g., using HBr or BBr3) to yield the corresponding 3-hydroxypyridine (B118123) derivative. nih.gov

This functional group tolerance and reactivity make this compound a versatile platform for accessing a library of substituted pyridines, which are important intermediates in fine chemicals, agrochemicals, and pharmaceuticals. google.com

Interactive Table of Applications

| Application Area | Description | Key Structural Features Utilized |

| Heterocyclic Scaffolds | Serves as a starting point for building larger, fused heterocyclic systems. | Carboxylic acid, Chloro group, Pyridine ring |

| Biologically Active Molecules | Acts as a precursor to molecules with potential pharmacological activity. | 6-Chloro-picolinic acid core |

| Ligand Design | Functions as a chelating agent for various metal ions. | Pyridine Nitrogen, Carboxylate Oxygen, Methoxy Oxygen |

| Pyridine Derivatives | Used as an intermediate to synthesize other substituted pyridines. | All functional groups (Carboxylic acid, Chloro, Methoxy) |

Mechanistic Studies in Biological Systems Excluding Clinical Applications

Investigation of Enzyme Inhibition Mechanisms

While direct studies on the enzyme inhibition mechanisms of 6-Chloro-3-methoxypicolinic acid are not extensively documented in publicly available literature, the broader class of picolinic acid derivatives and structurally similar compounds have demonstrated notable interactions with various enzymes. For instance, a study on a structurally related compound, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid, revealed its inhibitory effects on the HIV-1 enzyme reverse transcriptase (RT). Kinetic studies showed that this compound inhibited the RNA-dependent DNA polymerase activity of RT through an uncompetitive and noncompetitive mode of action with respect to dTTP incorporation and template/primer uptake, respectively researchgate.net. This suggests a potential for this compound to interact with enzymes, possibly at allosteric sites, thereby modulating their activity. The specific enzymes that this compound may inhibit would likely depend on its unique structural features, including the chloro and methoxy (B1213986) substitutions on the picolinic acid backbone.

Picolinic acid itself, a metabolite of tryptophan, is known to interact with various biological molecules, and its derivatives are often investigated for their potential as enzyme inhibitors. The pyridine (B92270) ring and the carboxylic acid group are key features that can participate in binding to enzyme active sites or allosteric sites through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The addition of a chlorine atom and a methoxy group to the picolinic acid structure would alter its electronic and steric properties, potentially leading to specific and potent inhibition of certain enzymes. Further research is necessary to identify the specific enzymatic targets of this compound and to elucidate the precise mechanisms of inhibition.

Modulation of Biological Pathways and Molecular Targets

The biological activities of picolinic acid and its derivatives are often linked to their ability to chelate metal ions, which can in turn modulate various biological pathways. Picolinic acid is a known chelator of divalent and trivalent metal ions such as zinc, iron, and copper. This chelation can affect the homeostasis of these essential metals, thereby influencing a wide range of cellular processes. For example, picolinic acid has been shown to inhibit iron uptake and cell growth in human erythroleukaemic cell lines. nih.gov This effect is associated with a marked decrease in the cellular levels of ferritin, an iron storage protein. nih.gov

Furthermore, the chelation of iron by picolinic acid leads to an increase in the expression of transferrin receptors on the cell surface. nih.gov This is a compensatory mechanism to enhance iron uptake when intracellular iron levels are low. nih.gov This modulation of iron metabolism highlights a key pathway through which picolinic acid derivatives could exert their biological effects. Given the structural similarity, this compound is also expected to possess metal-chelating properties, potentially influencing iron-dependent pathways. The specific molecular targets within these pathways could include iron-responsive element-binding proteins (IRPs) that regulate the expression of ferritin and transferrin receptors.

Beyond iron metabolism, the ability to chelate other metal ions, such as zinc, suggests that picolinic acid derivatives could interfere with the function of zinc-finger proteins, which are involved in a vast array of cellular functions, including DNA recognition, transcriptional regulation, and protein-protein interactions. Picolinic acid has been shown to interact with zinc finger proteins in a way that alters their structure and disrupts zinc binding, thereby inhibiting their function.

Metal Chelation Properties and Their Biological Implications

Picolinic acid and its derivatives are effective bidentate chelating agents for various transition metal ions. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group form a stable five-membered ring with the metal ion. This chelation is a fundamental aspect of their biological activity. The formation of metal complexes can have several biological implications. Firstly, it can facilitate the transport of metal ions across cell membranes. Secondly, the chelated metal ion may have altered redox properties, which can influence its participation in biological redox reactions.

The stability of the metal complexes formed by picolinic acid derivatives is a crucial factor determining their biological effects. The substituents on the pyridine ring can influence the chelating strength and the stability of the resulting complexes. The presence of a chlorine atom and a methoxy group in this compound would be expected to modulate its chelating properties compared to unsubstituted picolinic acid.

The biological consequences of metal chelation by picolinic acid derivatives are diverse. As mentioned earlier, the chelation of iron can disrupt iron homeostasis, affecting cell growth and proliferation. nih.gov The chelation of other essential metals like zinc and copper can also have significant biological effects due to the importance of these metals as cofactors for numerous enzymes. For instance, the antimicrobial activity of some metal picolinates has been attributed to the combined effect of the picolinic acid ligand and the metal ion.

Table 1: Investigated Biological Activities of Picolinic Acid and its Derivatives

| Compound/Derivative | Biological System | Observed Effect | Potential Implication |

|---|---|---|---|

| Picolinic acid | Human erythroleukaemic cell lines | Inhibition of iron uptake and cell growth; decreased ferritin levels; increased transferrin receptor expression. nih.gov | Modulation of iron homeostasis. |

| Metal picolinates (Mn, Cu, Zn, Co, Ni) | Various bacteria (e.g., S. aureus, E. coli) | Antibacterial activity. scihub.org | Potential as antimicrobial agents. |

Antimicrobial Activity: Mechanistic Basis and Target Identification

Picolinic acid and its derivatives have demonstrated antimicrobial properties against a range of microorganisms. A study on various transition metal picolinates, including those of manganese, copper, zinc, cobalt, and nickel, showed strong antibacterial activity against several food-borne bacteria. scihub.org For example, zinc picolinate (B1231196) was effective against a broad spectrum of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. scihub.org

The mechanistic basis for the antimicrobial activity of picolinic acid derivatives is likely multifaceted. One proposed mechanism is the chelation of essential metal ions that are crucial for microbial growth and enzymatic function. By sequestering these metals, the compounds can disrupt vital metabolic pathways in the microorganisms. The lipophilicity of the compound can also play a role in its ability to penetrate the bacterial cell wall and membrane.

Another potential mechanism is the inhibition of specific microbial enzymes. The structure of picolinic acid derivatives allows for interactions with the active sites of various enzymes, leading to their inactivation. The specific molecular targets for the antimicrobial action of this compound have not been explicitly identified. However, based on the activity of related compounds, potential targets could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The presence of the chlorine atom on the pyridine ring may enhance the antimicrobial activity, as halogenated organic compounds often exhibit potent biological activities. Further studies are needed to identify the precise molecular targets and to fully elucidate the mechanisms by which this compound exerts its antimicrobial effects.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Picolinic acid |

| 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid |

| dTTP |

| Ferritin |

| Transferrin |

| Zinc picolinate |

| Manganese picolinate |

| Copper picolinate |

| Cobalt picolinate |

| Nickel picolinate |

Agrochemical Research and Development: Mechanistic Aspects

Interaction with Plant Enzymes and Metabolic Pathways

Detailed research specifically elucidating the interaction of 6-Chloro-3-methoxypicolinic acid with plant enzymes and its precise metabolic fate within plants is not extensively available in publicly accessible literature. However, based on the well-established mode of action of other picolinic acid herbicides, a general pathway of interaction can be inferred. Picolinic acid derivatives are recognized as synthetic auxins. Their primary site of action is the plant's auxin signaling pathway.

Upon absorption, it is hypothesized that this compound, like other synthetic auxins, is recognized by specific auxin receptors. The key receptor protein involved in the perception of picolinic acid herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, particularly AFB5. Current time information in Bangalore, IN.nih.govnih.gov The binding of the herbicide to this receptor initiates a cascade of molecular events.

The metabolic pathway of this compound in plants has not been specifically detailed. However, plants typically metabolize herbicides through processes such as oxidation, hydroxylation, conjugation, and sequestration. These metabolic processes can either detoxify the herbicide, rendering it inactive, or in some cases, activate a pro-herbicide. The rate and pathway of metabolism are crucial factors determining the selectivity of the herbicide, with tolerant plant species often exhibiting more rapid and efficient metabolic degradation of the compound.

Herbicide Mechanism of Action: Auxin Mimicry and Enzyme Inhibition (e.g., ACCase inhibition)

The principal mechanism of action for this compound is attributed to its function as an auxin mimic. nih.gov Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate numerous growth and developmental processes. Synthetic auxins like the picolinic acids mimic the effects of high concentrations of endogenous IAA, leading to uncontrolled and disorganized plant growth, which ultimately results in plant death. justia.com

Upon binding to the TIR1/AFB receptor complex, the herbicide stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors allows for the de-repression of auxin-responsive genes, leading to an abnormal and sustained level of gene expression. This uncontrolled cellular response disrupts various physiological processes, including cell division, elongation, and differentiation, manifesting as epinasty, stem twisting, and callus-like tissue formation.

There is no scientific evidence to suggest that this compound or other picolinic acid herbicides act as inhibitors of acetyl-CoA carboxylase (ACCase). ACCase inhibition is a distinct herbicidal mode of action characteristic of other chemical classes, such as the aryloxyphenoxypropionates ("fops") and cyclohexanediones ("dims"), which target fatty acid synthesis. The herbicidal effects of picolinic acids are overwhelmingly attributed to their auxin-mimicking activity.

Interactive Data Table: General Effects of Auxin Mimic Herbicides on Plant Processes

| Plant Process | Effect of Auxin Mimic Herbicides |

| Cell Elongation | Uncontrolled and rapid elongation, leading to stem twisting and epinasty. |

| Cell Division | Disruption of normal cell division patterns, causing abnormal tissue proliferation. |

| Gene Expression | Overexpression of auxin-responsive genes, leading to metabolic imbalances. |

| Vascular Tissue Development | Disruption of phloem and xylem formation, impairing nutrient and water transport. |

| Respiration | Increased respiration rates, depleting energy reserves. |

Structure-Activity Relationships for Agrochemical Efficacy

The carboxylic acid group at the C2 position is generally considered essential for auxin activity, as it is believed to be the primary site of interaction with the receptor. The substituents at the C3, C4, C5, and C6 positions of the pyridine (B92270) ring modulate the molecule's electronic and steric properties, which in turn affect its herbicidal potency and selectivity.

Interactive Data Table: Influence of Substituents on the Efficacy of Picolinic Acid Herbicides (Illustrative)

| Position on Pyridine Ring | Common Substituents | General Influence on Herbicidal Activity |

| C2 | Carboxylic Acid (-COOH) | Essential for auxin mimicry and receptor binding. |

| C3 | H, Cl, Methoxy (B1213986) (-OCH3) | Modulates electronic properties and binding affinity. |

| C4 | Amino (-NH2), H | Can enhance herbicidal activity and alter selectivity. |

| C5 | H, Cl | Influences metabolic stability and spectrum of weeds controlled. |

| C6 | Cl, Aryl groups | Crucial for potency; modifications can lead to novel herbicidal properties. |

It is important to note that this information is based on general trends observed for the picolinic acid class of herbicides. Detailed experimental data for this compound is required to definitively establish its specific structure-activity relationships.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic routes is paramount for enhancing the accessibility and utility of 6-chloro-3-methoxypicolinic acid. Future efforts will likely focus on moving beyond traditional multi-step procedures towards more elegant and effective strategies. Key areas of exploration include:

Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot can significantly improve efficiency. For instance, a process involving an alkylation/1,4-addition/elimination/isomerization cascade has been successfully used for synthesizing complex indole (B1671886) derivatives and could be adapted for picolinic acid synthesis. nih.gov

Catalytic Methods: The use of transition metal catalysis and biocatalysis offers a promising avenue for greener and more efficient synthesis. mdpi.comresearchgate.net Metal-catalyzed cross-coupling reactions could be employed to construct the pyridine (B92270) core or introduce functional groups with high selectivity, while enzymatic resolutions could provide access to enantiomerically pure derivatives.

One-Pot Reactions: Combining multiple reaction steps into a single operation without isolating intermediates minimizes solvent usage, reduces waste, and saves time and resources, aligning with the principles of green chemistry. nih.gov

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The inherent reactivity of the this compound scaffold allows for the systematic design and synthesis of advanced derivatives with fine-tuned properties. The chloro, methoxy (B1213986), and carboxylic acid groups serve as handles for chemical modification, enabling the creation of diverse molecular architectures.

Future research will likely target the synthesis of novel derivatives for specific applications, drawing inspiration from analogous heterocyclic systems. For example, derivatives of related chloro-substituted heterocycles have shown significant biological activity:

Medicinal Chemistry: By modifying the core structure, new classes of therapeutic agents can be developed. Research has shown that derivatives of 6-chloro-chromones can act as topoisomerase inhibitors for anticancer applications nih.gov, while derivatives of 6-chloro-carbazoles have been investigated as antimicrobial agents. mdpi.com Similarly, derivatives of 5-chloro-6-methoxy-benzisoxazole have been synthesized as potent α-glucosidase inhibitors. nih.gov

Agrochemicals: The pyridinecarboxylic acid motif is present in many herbicides. Tailoring the substituents on the this compound ring could lead to new, more effective, and selective agrochemicals.

Materials Science: Pyridine-based ligands are crucial in coordination chemistry and materials science. Derivatives of this compound could be synthesized to act as ligands for creating metal-organic frameworks (MOFs) or functional dyes for light-emitting devices. rasayanjournal.co.in

| Derivative Class | Core Structure | Potential Application | Reference |

|---|---|---|---|

| Chromone Derivatives | 6-Chloro-chromone | Anticancer (Topoisomerase Inhibitor) | nih.gov |

| Benzisoxazole Derivatives | 5-Chloro-6-methoxy-benzisoxazole | Anti-diabetic (α-Glucosidase Inhibitor) | nih.gov |

| Indole Acetic Acid Derivatives | 6-Chloro-indole | Anti-inflammatory (COX-2 Inhibitor) | nih.gov |

| Carbazole Derivatives | 6-Chloro-carbazole | Antimicrobial | mdpi.com |

| Imidazopyridazine Derivatives | 6-Chloro-imidazopyridazine | Antikinetoplastid | mdpi.com |

Integrated Computational and Experimental Approaches for Mechanistic Insights

A synergistic approach combining computational modeling and experimental validation is crucial for a deeper understanding of the reaction mechanisms involving this compound and its derivatives.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict reaction pathways, transition state energies, and spectroscopic properties. The PubChem database, for example, provides computationally predicted data such as the octanol-water partition coefficient (XlogP) and collision cross-section values for this compound. uni.lu

In Silico Screening: Molecular docking and other in silico techniques can predict the binding affinity of derivatives with biological targets, guiding the design of more potent compounds and reducing the need for extensive empirical screening. nih.gov This approach has been successfully used to support the development of novel α-glucosidase inhibitors. nih.gov

Spectroscopic Analysis: Advanced spectroscopic techniques, such as 2D NMR and mass spectrometry, combined with computational predictions, can elucidate the precise structures of complex derivatives and reaction intermediates.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H6ClNO3 | uni.lu |

| Monoisotopic Mass | 187.00362 Da | uni.lu |

| XlogP (predicted) | 1.6 | uni.lu |

| Predicted CCS for [M+H]+ (Ų) | 131.6 | uni.lu |

| Predicted CCS for [M-H]- (Ų) | 133.3 | uni.lu |

Sustainable and Scalable Production Methods

The principles of green chemistry are increasingly integral to chemical manufacturing. mdpi.com Future research must focus on developing sustainable and scalable production methods for this compound. This involves a holistic approach to minimize environmental impact and enhance economic viability. researchgate.netgcande.org

Key strategies include:

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, thus reducing waste. mdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids. rasayanjournal.co.in Solvent-free reaction conditions, such as mechanochemical synthesis (ball milling), represent an even more sustainable approach. nih.govrasayanjournal.co.in

Energy Efficiency: Employing methods like microwave-assisted or ultrasonic synthesis can drastically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Waste Reduction: Focusing on metrics such as the E-Factor (Environmental Factor), which quantifies the amount of waste produced per kilogram of product, to guide process optimization. gcande.org

Expanding the Scope of Applications in Specialized Chemical Fields

The versatility of this compound makes it a candidate for applications beyond its traditional use as a chemical intermediate. Future research could explore its utility in more specialized areas:

Functional Polymers: The carboxylic acid group allows for its incorporation into polymer backbones or as a pendant group, potentially creating materials with tailored thermal, optical, or conductive properties.

Supramolecular Chemistry: The molecule can participate in non-covalent interactions like hydrogen bonding and halogen bonding, making it a building block for designing complex supramolecular assemblies and crystal engineering.

Catalysis: Derivatives could be designed to act as organocatalysts or as ligands for asymmetric catalysis, a field of high importance in fine chemical synthesis.

Q & A

Q. What analytical workflows address discrepancies in degradation product identification under oxidative stress?

- Methodological Answer : Expose the compound to H₂O₂/UV light and analyze via LC-MS/MS (Q-TOF). Use molecular networking (GNPS platform) to map degradation pathways. Key products include 6-hydroxypicolinic acid and demethylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.